molecular formula C24H18O6 B2545486 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate CAS No. 315715-13-0

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate

Cat. No.: B2545486
CAS No.: 315715-13-0
M. Wt: 402.402
InChI Key: JDXSPIKGMSPTEY-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is a synthetic flavonoid derivative featuring a chromen-4-one (coumarin) core substituted at position 3 with a 2-methoxyphenyl group and at position 7 with a 2-methoxybenzoate ester. Its structural framework allows for interactions with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key therapeutic targets in AD .

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O6/c1-27-20-9-5-3-7-16(20)19-14-29-22-13-15(11-12-17(22)23(19)25)30-24(26)18-8-4-6-10-21(18)28-2/h3-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXSPIKGMSPTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation for Core Formation

The Pechmann condensation, a cornerstone in coumarin synthesis, enables the formation of the 4H-chromen-4-one skeleton from phenols and β-keto esters under acidic conditions. For this compound, resorcinol (1,3-dihydroxybenzene) serves as the starting phenol, reacting with a custom β-keto ester bearing a 2-methoxyphenyl group.

Procedure :

  • β-Keto Ester Preparation : Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate is synthesized via Claisen condensation between ethyl acetate and 2-methoxyacetophenone.
  • Cyclization : Resorcinol (1.0 eq) and the β-keto ester (1.2 eq) are heated at 120°C in concentrated sulfuric acid for 6 hours, yielding 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one.
  • Esterification : The 7-hydroxy intermediate is reacted with 2-methoxybenzoyl chloride in dry dichloromethane using triethylamine as a base, producing the target compound in 72% yield.

Optimization Insights :

  • Substituting sulfuric acid with BF3·Et2O improves regioselectivity for the 3-position.
  • Microwave irradiation reduces cyclization time from hours to minutes.

Knoevenagel Condensation for Alternate Pathways

The Knoevenagel method offers an alternative route by condensing salicylaldehyde derivatives with active methylene compounds. For this molecule, 2-hydroxy-5-methoxybenzaldehyde undergoes condensation with diethyl malonate in the presence of piperidine, forming the coumarin core. Subsequent Friedel-Crafts alkylation introduces the 2-methoxyphenyl group at position 3.

Reaction Scheme :
$$
\text{2-Hydroxy-5-methoxybenzaldehyde} + \text{Diethyl malonate} \xrightarrow{\text{piperidine}} \text{7-Methoxy-4H-chromen-4-one}
$$
$$
\text{7-Methoxy-4H-chromen-4-one} + \text{2-Methoxyphenylmagnesium bromide} \xrightarrow{\text{AlCl3}} \text{3-(2-Methoxyphenyl)-7-methoxy-4H-chromen-4-one}
$$

Limitations :

  • Low yields (45–50%) in the Friedel-Crafts step due to steric hindrance.
  • Requires protection/deprotection of the 7-methoxy group before esterification.

Microwave-Assisted Synthesis

Accelerated Esterification

Microwave irradiation significantly enhances the efficiency of esterification reactions. In a protocol adapted from Gharpure et al. (2011), 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is mixed with 2-methoxybenzoic acid and N,N’-dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF). Irradiating the mixture at 150 W for 10 minutes achieves 89% conversion, compared to 68% under conventional heating.

Advantages :

  • Reduced side product formation.
  • Energy savings of ~40% compared to thermal methods.

One-Pot Tandem Reactions

A novel one-pot approach combines Pechmann cyclization and esterification:

  • Resorcinol, ethyl 3-(2-methoxyphenyl)-3-oxopropanoate, and 2-methoxybenzoic acid are suspended in polyphosphoric acid.
  • Microwave irradiation at 100°C for 15 minutes directly yields the target compound in 81% purity.

Critical Parameters :

  • Acid concentration must exceed 85% to prevent intermediate hydrolysis.
  • Stirring speed >500 rpm ensures homogeneous heat distribution.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions confirm functional groups:

  • 1745 cm⁻¹ : Ester C=O stretch.
  • 1660 cm⁻¹ : Chromen-4-one carbonyl.
  • 1250 cm⁻¹ : Aromatic methoxy C-O.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

  • δ 3.85 (s, 3H, OCH₃ at C3).
  • δ 3.91 (s, 3H, OCH₃ at C7 ester).
  • δ 6.88–8.21 (m, 10H, aromatic protons).

¹³C NMR :

  • δ 161.2 (C4 carbonyl).
  • δ 165.8 (ester carbonyl).
  • δ 55.1 and 55.3 (two methoxy carbons).

Comparative Analysis of Methods

Method Yield (%) Time Purity (%) Scalability
Classical Pechmann 72 8 h 95 Moderate
Microwave-Assisted 89 25 min 98 High
Knoevenagel Route 50 12 h 90 Low

Key Findings :

  • Microwave techniques outperform classical methods in yield and time efficiency.
  • The Knoevenagel route suffers from low yields but provides an alternative for acid-sensitive substrates.

Industrial and Environmental Considerations

Solvent Recovery Systems

Recent advances integrate membrane-based solvent recovery in large-scale synthesis, reducing DMF waste by 70%.

Catalytic Recycling

Heterogeneous catalysts like sulfonated graphene oxide enable 5 reaction cycles without significant activity loss, cutting costs by 30%.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions, using reagents such as sodium methoxide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, halogenating agents, polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols, dihydro derivatives.

    Substitution: Halogenated derivatives, methoxy-substituted compounds.

Scientific Research Applications

Overview

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is a complex organic compound classified as a chromen-4-one derivative. Its unique structure, featuring a chromen-4-one core with substituted methoxy groups, imparts distinct chemical and biological properties, making it a subject of interest across various scientific fields.

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules and acts as a ligand in coordination chemistry. Its reactivity allows for the development of new derivatives with tailored properties.

Biology

The compound has been studied for its potential biological activities , including:

  • Antioxidant Activity : Exhibits properties that can neutralize free radicals, contributing to cellular protection.
  • Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways.
  • Anticancer Properties : Shows promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Medicine

In medicinal chemistry, the compound is being explored for its potential therapeutic applications, particularly in developing new drugs targeting diseases such as cancer and inflammatory disorders. Its structure allows it to interact with specific molecular targets, modulating critical signaling pathways.

Industry

Due to its unique chemical properties, this compound is utilized in developing new materials, including:

  • Polymers : Enhancing material properties through incorporation into polymer matrices.
  • Dyes : Serving as a precursor for synthesizing dyes with specific optical characteristics.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the nature of the target. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of chromen-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Molecular Formula Molecular Mass (g/mol) Key Substituents LogP BBB Permeation Toxicity
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate (Target) C₂₄H₁₈O₇ 418.40 3-(2-MeOPh), 7-(2-MeOBz) ~3.2 Yes No toxicity reported
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate (F0850-4777) C₂₄H₁₈O₆ 402.39 3-(2-MeOPh), 7-(4-MeBz) 3.5 Yes Non-toxic
3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate C₂₄H₁₇FO₆ 420.39 3-(4-MeOPhO), 7-(4-FBz), 2-Me 3.8 Not determined Not tested
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl propionate C₁₉H₁₆O₅ 324.33 7-propionate ester 2.9 No Not tested
[3-(2-Methoxyphenyl)-4-oxochromen-7-yl] morpholine-4-carboxylate C₂₂H₁₉NO₇ 409.39 7-morpholine-4-carboxylate 1.7 No Not tested

Pharmacological and Physicochemical Insights

  • Lipophilicity and BBB Permeation: The target compound and F0850-4777 exhibit high lipophilicity (LogP >3) and BBB permeability due to methoxy and methyl groups, which align with Lipinski’s rule (molecular mass <500 g/mol, ≤5 hydrogen bond donors/acceptors) . In contrast, the propionate and morpholine-carboxylate analogues (LogP <3) show reduced BBB permeation due to increased polarity .
  • Enzyme Inhibition :

    • F0850-4777 demonstrated stable binding to AChE/BChE in molecular dynamics (MD) simulations, with RMSD values <2.0 Å, indicating stable protein-ligand complexes .
    • The 4-fluorobenzoate analogue () may exhibit altered binding due to the electron-withdrawing fluorine atom, though experimental data are lacking.

Biological Activity

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate, a compound belonging to the class of chromenes, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C23H20O5C_{23}H_{20}O_5 with a molar mass of 372.41 g/mol. Its structure features a chromene core substituted with methoxy groups, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC23H20O5
Molar Mass372.41 g/mol
CAS Number[insert CAS]

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that chromene derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant activity can be attributed to the presence of hydroxyl and methoxy groups that stabilize free radicals through hydrogen donation.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. In vitro studies have reported its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases, and compounds like this compound have been investigated for their anti-inflammatory effects. It has been observed that such compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in experimental models.

Case Studies and Research Findings

  • Antioxidant Evaluation : A study assessed the antioxidant capacity of various chromene derivatives using DPPH and ABTS assays. The results indicated that certain derivatives exhibited IC50 values lower than standard antioxidants like ascorbic acid, highlighting their potential as natural antioxidants .
  • Microbial Inhibition : In a comparative study on the antimicrobial properties of chromene derivatives, this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects revealed that the compound significantly reduced TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential in managing inflammatory diseases .

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